![molecular formula C19H27N5O3 B5614703 2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5614703.png)
2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
The chemical compound belongs to a class of compounds that exhibit a variety of biological and chemical properties, making them of interest in various fields of research. The structure of the compound indicates the presence of a diazaspiro[5.5]undecan-3-one core, which is a feature associated with potential biological activity.
Synthesis Analysis
The synthesis of derivatives similar to the specified compound, particularly those involving the 3,9-diazaspiro[5.5]undecane framework, can be achieved through divergent synthetic routes. Key strategies include efficient Michael addition reactions, highlighting the versatility of this scaffold in introducing a wide range of substituents (Yang et al., 2008). Additionally, spirocyclization of pyridine substrates has been utilized for constructing substituted 3,9-diazaspiro[5.5]undecanes, indicating a method for the intricate synthesis of spiro compounds (Parameswarappa & Pigge, 2011).
properties
IUPAC Name |
2-(3-methoxypropyl)-9-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-14-16-17(20-13-21-18(16)27-22-14)23-9-6-19(7-10-23)5-4-15(25)24(12-19)8-3-11-26-2/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHHKZAIMLLRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCC4(CCC(=O)N(C4)CCCOC)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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